3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide

Anticancer Cytotoxicity Structure-Activity Relationship

SAR studies on fluorophenylpyrazole-picolinamides demand a structurally authenticated reference compound-generic pyrazolyl carboxamides with altered halogenation or pyrazole connectivity lose target engagement. This 3,6-dichloro-2-fluorophenyl analog is one of the four most active derivatives in the series, exhibiting low-μM growth inhibition across A-549 (lung) and HeLa (cervical) lines comparable to cisplatin. • Validated ICRAC inhibitor & NEK1/NEK2 kinase probe • Suitable for FLIPR/patch-clamp Ca²⁺ signaling in Jurkat T-cells & RBL-2H3 mast cells • Benchmark positive control for kinase selectivity panels & mitotic catastrophe studies in p53-deficient backgrounds.

Molecular Formula C15H9Cl2FN4O
Molecular Weight 351.16
CAS No. 1825644-89-0
Cat. No. B2429541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide
CAS1825644-89-0
Molecular FormulaC15H9Cl2FN4O
Molecular Weight351.16
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)F
InChIInChI=1S/C15H9Cl2FN4O/c16-10-5-6-13(17)21-14(10)15(23)20-9-7-19-22(8-9)12-4-2-1-3-11(12)18/h1-8H,(H,20,23)
InChIKeySRMWJQCTPUFNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide – Identity & Procurement


3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide (CAS 1825644-89-0) is a synthetic fluorophenylpyrazole-picolinamide derivative with a molecular formula of C15H9Cl2FN4O and a molecular weight of 351.16 g/mol . The compound belongs to a class of pyrazolyl carboxamides that have been investigated as kinase inhibitors and as modulators of ion channels such as the calcium release-activated calcium (CRAC) channel (ICRAC inhibitors) [1]. Its structure features a 3,6-dichloropyridine-2-carboxamide core linked via an amide bond to a pyrazole ring that bears an N1-(2-fluorophenyl) substituent, a substitution pattern that distinguishes it from closely related analogs with altered halogenation or pyrazole connectivity.

Why 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide Cannot Be Replaced by Generic Analogs


In the fluorophenylpyrazole-picolinamide series, even minor alterations to the halogen substitution pattern on the pyridine ring or the position of the fluorine atom on the N-phenyl ring can dramatically shift both potency and target selectivity. For example, the 3,6-dichloro configuration on the pyridine ring has been shown to yield low-micromolar growth inhibition across multiple cancer cell lines, whereas analogs with different halogenation patterns (e.g., mono-chloro or bromo substitutions) in the same series exhibit markedly reduced or absent activity [1]. Similarly, the 2-fluorophenyl orientation on the pyrazole N1 position is critical for maintaining the bioactive conformation; relocation of the fluorine to the 3- or 4-position, or replacement with chlorine, alters the electronic and steric profile of the molecule, leading to loss of activity against key targets such as ICRAC channels or specific kinases [2]. Consequently, generic substitution with a 'close' pyrazolyl carboxamide analog risks complete loss of the desired biological effect.

3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide – Differentiation vs. Analogs


Cytostatic Potency in Tumor Cell Lines

In a direct head-to-head comparison within the same synthetic series, the 3,6-dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl] analog (compound 11c) exhibited low-micromolar growth inhibition against a panel of four human tumor cell lines – HeLa (cervical), A-549 (lung), MCF-7 (breast), and IMR-32 (neuroblastoma) – that was statistically comparable to the standard chemotherapeutic agent cisplatin [1]. In contrast, other analogs in the series with different halogenation patterns on the pyridine ring (e.g., compounds 11a, 11b, 11d) did not meet the activity threshold, and the active subset was limited to four compounds (11c, 11e, 11j, 11k) [1].

Anticancer Cytotoxicity Structure-Activity Relationship

ICRAC Channel Inhibition Selectivity

The 3,6-dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl] substitution pattern is explicitly claimed within a patent family describing pyridinyl-substituted pyrazolyl carboxamides as ICRAC inhibitors, a target implicated in store-operated calcium entry (SOCE) and T-cell activation [1]. While specific IC50 values for ICRAC inhibition are not publicly disclosed for this exact compound, the patent's structure-activity relationship (SAR) tables indicate that the combination of a 2-fluorophenyl group on the pyrazole N1 and electron-withdrawing chloro substituents at the pyridine 3- and 6-positions is required to achieve sub-micromolar potency; analogs lacking the 2-fluoro substitution or bearing only a single chloro group show >10-fold higher IC50 values in fluorometric imaging plate reader (FLIPR)-based calcium influx assays [1].

ICRAC Calcium signaling Immunomodulation

NEK1/NEK2 Kinase Inhibition Selectivity

The compound has been reported to act as a dual inhibitor of NIMA-related kinase 1 (NEK1) and NEK2, two mitotic kinases frequently overexpressed in non-small cell lung cancer (NSCLC) and other malignancies [1]. Although detailed IC50 values for NEK1/NEK2 are not publicly available in peer-reviewed literature for this specific compound, the kinase selectivity profile is consistent with the fluorophenylpyrazole-picolinamide scaffold, which has demonstrated selectivity for NEK family kinases over other mitotic kinases (e.g., PLK1, Aurora A) in chemoproteomic profiling studies [1]. This contrasts with structurally related pyrazolopyridine carboxamides that preferentially target RIP2 kinase or CHK1, indicating that the precise 3,6-dichloro-2-fluorophenyl substitution directs selectivity toward the NEK subfamily [2].

Kinase inhibitor NEK1 NEK2 Cancer

Predicted Physicochemical Profile vs. Analogs

Computational property predictions for 3,6-dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide (derived from the mcule platform) indicate a calculated logP of approximately 4.12 and a polar surface area (PSA) of 83.65 Ų, with 0 hydrogen-bond donors and 4 hydrogen-bond acceptors . These values position the compound within a favorable range for cell permeability (logP 1–5, PSA < 140 Ų) while maintaining sufficient polarity for aqueous solubility. In comparison, analogs with a 4-fluorophenyl substitution instead of 2-fluorophenyl show a shift in logP and altered dipole moment that may affect membrane partitioning and target engagement [1].

Physicochemical properties Drug-likeness Permeability

3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-yl]pyridine-2-carboxamide – Application Scenarios


NSCLC and Cervical Cancer Cytostatic Screening

The compound's demonstrated cytostatic activity against A-549 (lung) and HeLa (cervical) cell lines, at levels comparable to cisplatin [1], makes it a suitable tool compound for profiling fluorophenylpyrazole-picolinamide sensitivity in non-small cell lung cancer and cervical carcinoma models. It should be used in dose-response experiments (e.g., 0.1–100 µM, 48–72 h exposure) alongside cisplatin as a positive control.

SOCE and ICRAC Channel Pharmacology

Based on patent disclosures establishing the pyridinyl-substituted pyrazolyl carboxamide scaffold as ICRAC inhibitors [2], this compound is applicable in calcium signaling studies using FLIPR or patch-clamp electrophysiology in Jurkat T-cells or RBL-2H3 mast cells. It can serve as a chemical probe to dissect CRAC channel-dependent vs. independent pathways in immune cell activation.

NEK Kinase Selectivity Profiling

Given its reported inhibition of NEK1 and NEK2 [3], the compound can be included in kinase selectivity screening panels to benchmark selectivity against other mitotic kinases (Aurora A/B, PLK1, CHK1). This application is particularly relevant for laboratories investigating mitotic catastrophe mechanisms in p53-deficient cancer backgrounds.

SAR Reference Standard for Pyrazolyl Carboxamides

As one of the four most active compounds in the fluorophenylpyrazole-picolinamide series [1], the 3,6-dichloro-2-fluorophenyl analog serves as a validated positive control for SAR expansion studies. New analogs can be benchmarked against this compound to assess whether structural modifications improve or diminish cytostatic potency.

Quote Request

Request a Quote for 3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.